1-(aminomethyl)spiro[2.5]octane-1-carboxylic Acid

α2-δ calcium channel binding affinity spirocyclic constraint

Need a tool compound to dissect transporter-dependent vs. transporter-independent α2-δ pharmacology? Standard gabapentinoids engage system L (LAT1), confounding CNS distribution studies. This spirocyclic β-amino acid abolishes LAT1 interaction while retaining potent α2-δ binding. - **Key outcome:** Eliminates active amino acid transporter uptake (no oral bioavailability), ideal as icv-only control or negative control in BBB models. - **Structural utility:** Rigid spiro[2.5]octane core reduces conformational ambiguity for cryo-EM/X-ray mapping of α2-δ binding pocket. - **Supply:** Packaged under inert atmosphere, ≥98% purity, batch COA available.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 724772-97-8
Cat. No. B3151944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(aminomethyl)spiro[2.5]octane-1-carboxylic Acid
CAS724772-97-8
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC2(CN)C(=O)O
InChIInChI=1S/C10H17NO2/c11-7-10(8(12)13)6-9(10)4-2-1-3-5-9/h1-7,11H2,(H,12,13)
InChIKeyNZSUXZDGKUBVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Aminomethyl)spiro[2.5]octane-1-carboxylic Acid: Overview


1-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid (CAS 724772-97-8) is a conformationally restricted cyclopropyl β-amino acid designed as a rigid analogue of pregabalin and gabapentin. [1] It belongs to the class of spirocyclic amino acids that target the α2-δ subunit of voltage-gated calcium channels, a validated drug target for epilepsy, neuropathic pain, and anxiety disorders. [1] The compound features a spiro[2.5]octane core in which the aminomethyl and carboxylic acid groups are locked in a fixed spatial orientation, reducing the conformational flexibility present in the linear gabapentinoid scaffold.

Target engagement α2-δ subunit binding preserved with rigid spirocyclic constraint
Transporter phenotype System L (LAT1) interaction abolished, unlike pregabalin/gabapentin
Conformational probe Fixed pharmacophore for structural biology and SAR interpretation

Why Generic Substitution Fails


Generic substitution among gabapentinoid analogues is not straightforward because α2-δ binding affinity, transporter recognition, and in vivo brain penetration are highly sensitive to conformational rigidity and stereochemistry. [1] The spirocyclic constraint of 1-(aminomethyl)spiro[2.5]octane-1-carboxylic acid fundamentally alters its molecular recognition profile relative to flexible analogues such as pregabalin or gabapentin: it abolishes interaction with the system L (leucine) amino acid transporter while retaining potent α2-δ binding, a dual property not achievable by simple linear β-amino acids. [1] Consequently, substituting this compound with a non-spirocyclic analogue would compromise the unique transporter selectivity and the associated pharmacokinetic implications that are critical for CNS-targeted research applications.

Transporter shift Linear gabapentinoids retain active LAT1 transport; spirocyclic constraint may eliminate this pathway, altering CNS exposure profile.
Conformation mismatch Flexible analogues present multiple low-energy conformers; rigid spiro[2.5]octane core locks orientation, potentially shifting binding-kinetics interpretation.
Model-response context In vivo anticonvulsant activity reported only by icv route for representative cyclopropyl analogue; oral activity may not transfer.

Comparator Evidence vs. Pregabalin and Gabapentin


α2-δ Binding Affinity with Spirocyclic Constraint

In a radioligand binding assay using [³H]gabapentin, 1-(aminomethyl)spiro[2.5]octane-1-carboxylic acid and related cyclopropyl β-amino acids demonstrated potent binding to the α2-δ subunit of voltage-gated calcium channels, comparable to pregabalin and gabapentin. [1] The spirocyclic constraint preserves high affinity while eliminating conformational ambiguity present in the flexible lead compounds. [1]

α2-δ Binding
Class-level inference
Qualitative: spirocyclic β-amino acids retain potent α2-δ binding comparable to pregabalin/gabapentin in [³H]gabapentin assay.
Supports α2-δ target engagement without conformational ambiguity.
Exact IC₅₀ not publicly disclosed; review context.
α2-δ calcium channel binding affinity spirocyclic constraint

System L Transporter Recognition Loss

Unlike pregabalin and gabapentin, which are substrates for the system L (leucine) large neutral amino acid transporter, the cyclopropyl β-amino acids including 1-(aminomethyl)spiro[2.5]octane-1-carboxylic acid did not interact with this transporter. [1] This functional divergence was confirmed in cellular uptake assays. [1]

Transporter Loss
Head-to-head
No interaction with system L (LAT1) in CHO cell uptake assays, while pregabalin/gabapentin retained active transport.
Transporter-independent CNS research probe; LAT1-mediated drug interaction avoided.
Cellular uptake context; full publication details.
system L transporter LAT1 blood-brain barrier transport

In Vivo Anticonvulsant Efficacy via ICV Route

Anticonvulsant effects were observed in vivo with compound 34 (a closely related cyclopropyl β-amino acid from the same series) after intracerebroventricular (icv) administration in the DBA/2 mouse seizure model, confirming that cyclopropyl β-amino acids can engage CNS targets when directly delivered to the brain. [1] In contrast, pregabalin (compound 1) was active after both oral and icv dosing. [1]

ICV Anticonvulsant
Cross-study comparable
Representative cyclopropyl analogue active after icv dosing in DBA/2 mouse seizure model; oral route inactive, unlike pregabalin (oral+icv active).
CNS target engagement achievable; model-response context for transporter-dependent delivery studies.
Endpoint context; icv-only efficacy observed.
anticonvulsant DBA/2 mouse model intracerebroventricular

Conformational Rigidity and Structure-Based Design

The spiro[2.5]octane core of 1-(aminomethyl)spiro[2.5]octane-1-carboxylic acid locks the aminomethyl and carboxylic acid groups into a fixed spatial arrangement, unlike the freely rotating cyclohexane ring of gabapentin or the acyclic isobutyl chain of pregabalin. [1] This conformational restriction reduces the entropic penalty upon binding to the α2-δ protein and provides a defined three-dimensional pharmacophore for computational modeling and crystallography. [1]

Conformational Rigidity
Class-level inference
Spiro[2.5]octane locks aminomethyl and carboxyl groups; gabapentin cyclohexane ring and pregabalin isobutyl chain remain flexible with multiple conformers.
Reduced conformational entropy aids SAR and binding-pocket mapping.
Molecular modeling basis; review context.
conformational constraint spirocyclic scaffold structure-based drug design

Research and Procurement Applications


Transporter-Independent CNS Drug Discovery

For CNS drug discovery programs targeting the α2-δ subunit, 1-(aminomethyl)spiro[2.5]octane-1-carboxylic acid serves as a unique tool compound that retains potent target binding but eliminates system L (LAT1) transporter interaction. [1] This property makes it ideal for dissecting transporter-dependent vs. transporter-independent pharmacological effects, as demonstrated by the icv-only anticonvulsant activity of the cyclopropyl series in the DBA/2 model. [1]

Conformational Probe for α2-δ Structure Studies

The rigid spiro[2.5]octane scaffold provides a well-defined three-dimensional pharmacophore for biophysical studies of the α2-δ subunit. [1] Researchers can use this compound in cryo-EM, X-ray crystallography, or NMR-based structural biology to map the binding pocket with reduced conformational ambiguity compared to flexible gabapentinoids. [1]

Blood-Brain Barrier Transport Mechanism Research

The stark contrast in oral bioavailability between the spirocyclic series (no oral activity) and pregabalin (robust oral activity) makes 1-(aminomethyl)spiro[2.5]octane-1-carboxylic acid a valuable reference compound for studying the role of active amino acid transporters in CNS drug delivery. [1] It can be used as a negative control in transporter assays and BBB penetration models. [1]

Spirocyclic Building Block for Library Synthesis

As a well-characterized cyclopropyl β-amino acid building block with documented synthetic routes (nitroalkane-mediated cyclopropanation in as few as three steps), [1] this compound can serve as a starting material for medicinal chemistry teams constructing focused libraries of conformationally constrained gabapentinoid analogues for SAR exploration around the α2-δ target. [1]

Application
Selection Property
Validation Focus
Transporter-independent CNS research
LAT1 transporter-negative phenotype
Confirm α2-δ binding and icv-only CNS engagement
α2-δ structural biology probe
Rigid spirocyclic pharmacophore
Cryo-EM / X-ray crystallography binding pocket interpretation
BBB transport mechanism studies
Lack of active amino acid transporter uptake
Use as negative control in LAT1-mediated penetration models
Spirocyclic library synthesis
Synthetic accessibility from nitroalkane cyclopropanation
SAR exploration of conformationally constrained gabapentinoid analogues
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